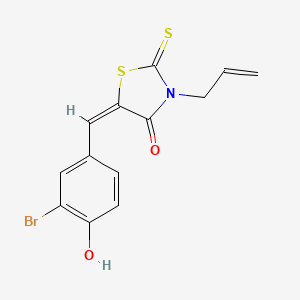
3-allyl-5-(3-bromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-allyl-5-(3-bromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H10BrNO2S2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.93363 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 3
- A study identified potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) based on thiazolidinedione derivatives. 5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrated significant selectivity over related isoenzymes and nuclear receptors, indicating potential as a therapeutic agent in diseases related to 17β-HSD3 malfunction (Harada et al., 2012).
Application in Synthesis of Novel Compounds with Potential Bacteriostatic Activity
- Research on substituted thiazolidinediones and thioxothiazolidinones, including the synthesis of new products through aldolisation-crotonisation reactions, revealed seven compounds with preliminary bacteriostatic activity. This highlights the role of thiazolidin-4-ones in synthesizing compounds with potential antibacterial properties (Albuquerque et al., 1999).
Cytotoxic Activity Evaluation in Cancer Research
- A study on the cytotoxic activity of diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones, including derivatives of 3-allyl-5-(3-bromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, against the MCF-7 cell line (a breast cancer cell line), was conducted. Although no significant activity was observed, this research contributes to understanding the compound's potential in cancer treatment (Tran et al., 2018).
Potential Inhibitors of Protein Kinase DYRK1A
- Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were synthesized and tested for activity against protein kinases, including DYRK1A. This research suggests the use of the 1,3-thiazolidin-4-one core in developing treatments for neurological or oncological disorders involving DYRK1A (Bourahla et al., 2021).
Structural Analysis and Crystallography
- The crystal structure of 3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one was studied, providing insights into its molecular geometry and interactions. Thisinformation is valuable in drug design and understanding the compound's behavior at the molecular level (El Ajlaoui et al., 2015).
Role in Synthesis of Protein-Tyrosine Kinase (PTK) Inhibitors
- Research on the synthesis of 1-benzoxepin-5(2H)-one derivatives, including those derived from this compound, investigated their inhibitory activities against protein-tyrosine kinases (PTKs). This suggests potential applications in developing novel PTK inhibitors, important in cancer therapeutics (Li et al., 2017).
Supramolecular Self-Assembly for Material Science
- Studies on thioxothiazolidinone derivatives, including this compound, focused on their supramolecular self-assembly driven by hydrogen bonding and π–hole interactions. This research is significant in material science for developing novel materials with specific structural and functional properties (Andleeb et al., 2017).
Exploring Antitumor Activity
- A study synthesized and evaluated the antitumor activity of 2-thioxo-1,3-thiazolidin-4-one derivatives, highlighting moderate activity against various human cancer cell lines. This emphasizes the compound's potential role in cancer research and drug development (Horishny & Matiychuk, 2021).
Propriétés
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h2-4,6-7,16H,1,5H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZUQXYFATULBG-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


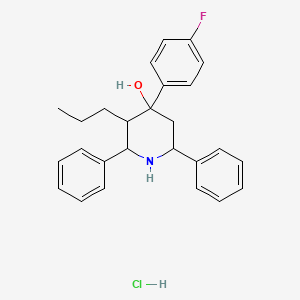
![tert-butyl 4-hydroxy-2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4905399.png)
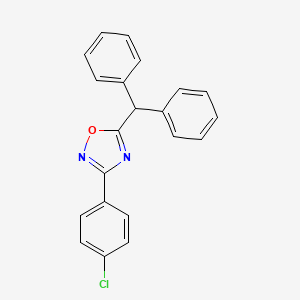
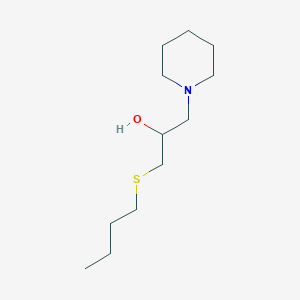
![1-methoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4905415.png)
![4-(4-bromophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4905422.png)
![methyl 5-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B4905425.png)
![4-({[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4905433.png)
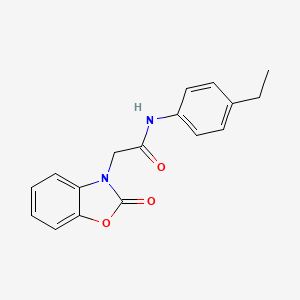
![2,7-diamino-4-[3-(4-chlorophenoxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4905444.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4905457.png)
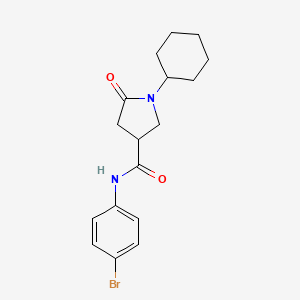
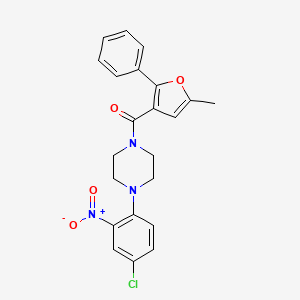
![(3R*,4R*)-1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4905479.png)
